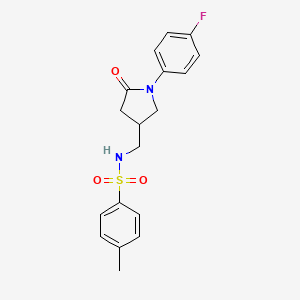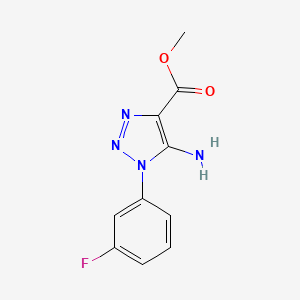
ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Furan-2-Carbonyloxy Moiety: The furan-2-carbonyloxy group can be attached through an esterification reaction between furan-2-carboxylic acid and the hydroxyl group on the chromene core.
Esterification to Form the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted derivatives with new functional groups replacing the bromine atom
Hydrolysis: Carboxylic acids and alcohols
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Inhibit Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction and cellular responses.
Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
相似化合物的比较
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives to highlight its uniqueness:
Ethyl 3-(4-chlorophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 3-(4-methylphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate:
Ethyl 3-(4-nitrophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate: Features a nitro group, which can significantly alter its reactivity and biological effects.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
属性
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO7/c1-2-28-23(27)21-19(13-5-7-14(24)8-6-13)20(25)16-10-9-15(12-18(16)31-21)30-22(26)17-4-3-11-29-17/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGUZALLSLJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3002974.png)
![N-[(2E)-6-acetamido-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3002975.png)




![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)

![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
